

Verifying the Structure of 1-Bromo-4-pentylbenzene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Bromo-4-pentylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for verifying the structure of **1-Bromo-4-pentylbenzene** and its derivatives. It is designed to assist researchers in selecting the most appropriate methods for compound characterization, offering detailed experimental protocols and comparative data to support their work in drug discovery and materials science.

Introduction to 1-Bromo-4-pentylbenzene

1-Bromo-4-pentylbenzene is a versatile aromatic compound widely used as a synthetic intermediate. Its chemical structure, featuring a brominated benzene ring and a pentyl chain, allows for a variety of chemical modifications, making it a valuable building block in the synthesis of liquid crystals, pharmaceutical agents, and other advanced organic materials. Accurate structural verification of its derivatives is paramount to ensure the desired molecular architecture and, consequently, the intended physicochemical and biological properties.

Comparative Analysis of Key Derivatives

To illustrate the process of structural verification, this guide focuses on two representative derivatives of **1-Bromo-4-pentylbenzene**: 4-pentyl-1,1'-biphenyl and 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile. These compounds are commonly synthesized via Suzuki coupling reactions, a staple in modern organic chemistry for the formation of carbon-carbon bonds.

Table 1: Spectroscopic and Physical Data Comparison

Property	1-Bromo-4-pentylbenzene	4-pentyl-1,1'-biphenyl	4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)
Molecular Formula	C ₁₁ H ₁₅ Br	C ₁₇ H ₂₀	C ₁₈ H ₁₉ N
Molecular Weight	227.14 g/mol [1]	224.34 g/mol [2]	249.35 g/mol
CAS Number	51554-95-1[1]	7116-96-3[2]	40817-08-1[3]
Appearance	Colorless to light yellow liquid[4]	White solid	Nematic liquid crystal at room temperature[3]
¹ H NMR (CDCl ₃ , δ ppm)	~7.38 (d, 2H), ~7.05 (d, 2H), ~2.55 (t, 2H), ~1.59 (m, 2H), ~1.32 (m, 4H), ~0.89 (t, 3H)	~7.58 (m, 4H), ~7.42 (t, 2H), ~7.32 (t, 1H), ~2.63 (t, 2H), ~1.65 (m, 2H), ~1.35 (m, 4H), ~0.91 (t, 3H)	~7.65 (d, 2H), ~7.60 (d, 2H), ~7.51 (d, 2H), ~7.26 (d, 2H), ~2.63 (t, 2H), ~1.64 (m, 2H), ~1.34 (m, 4H), ~0.90 (t, 3H)
¹³ C NMR (CDCl ₃ , δ ppm)	~142.0, ~131.5 (2C), ~130.3 (2C), ~120.0, ~35.5, ~31.5, ~31.0, ~22.5, ~14.0	~142.6, ~140.0, ~138.8, ~128.7 (2C), ~128.6 (2C), ~127.2 (2C), ~127.0, ~126.9, ~35.5, ~31.6, ~31.2, ~22.6, ~14.1	~145.7, ~139.2, ~132.6 (2C), ~129.2 (2C), ~127.8 (2C), ~127.3 (2C), ~119.0, ~110.9, ~35.6, ~31.5, ~31.0, ~22.5, ~14.0[5]
Mass Spectrum (m/z)	226/228 (M ⁺ , M ⁺⁺²)	224 (M ⁺)[2]	249 (M ⁺)[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the synthesis and characterization protocols for the discussed compounds.

Synthesis of 4-pentyl-1,1'-biphenyl via Suzuki Coupling

Materials:

- **1-Bromo-4-pentylbenzene**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- 2 M Sodium carbonate (Na_2CO_3) solution
- 1-Propanol
- Toluene
- Hexanes
- Deionized water

Procedure:

- To a round-bottom flask, add **1-Bromo-4-pentylbenzene** (1 equivalent), phenylboronic acid (1.2 equivalents), and 1-propanol.
- Stir the mixture at room temperature until the solids dissolve.
- Add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), 2 M aqueous sodium carbonate solution (1.2 equivalents), and deionized water.[\[8\]](#)
- Heat the mixture to reflux under a nitrogen atmosphere.[\[8\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
- Extract the product with toluene, wash with brine, and dry over anhydrous magnesium sulfate.

- Purify the crude product by column chromatography on silica gel using hexanes as the eluent.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum.

2. Mass Spectrometry (MS):

- Technique: Gas chromatography-mass spectrometry (GC-MS) is suitable for these compounds.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Analysis: The mass spectrum will provide the molecular ion peak (M^+), confirming the molecular weight, and a characteristic fragmentation pattern that can aid in structural elucidation.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: A small drop of the liquid sample or a KBr pellet of the solid sample can be used.
- Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H stretching of the alkyl chain and aromatic rings, and C=C stretching of the benzene rings.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical flows.

Synthesis and Verification Workflow

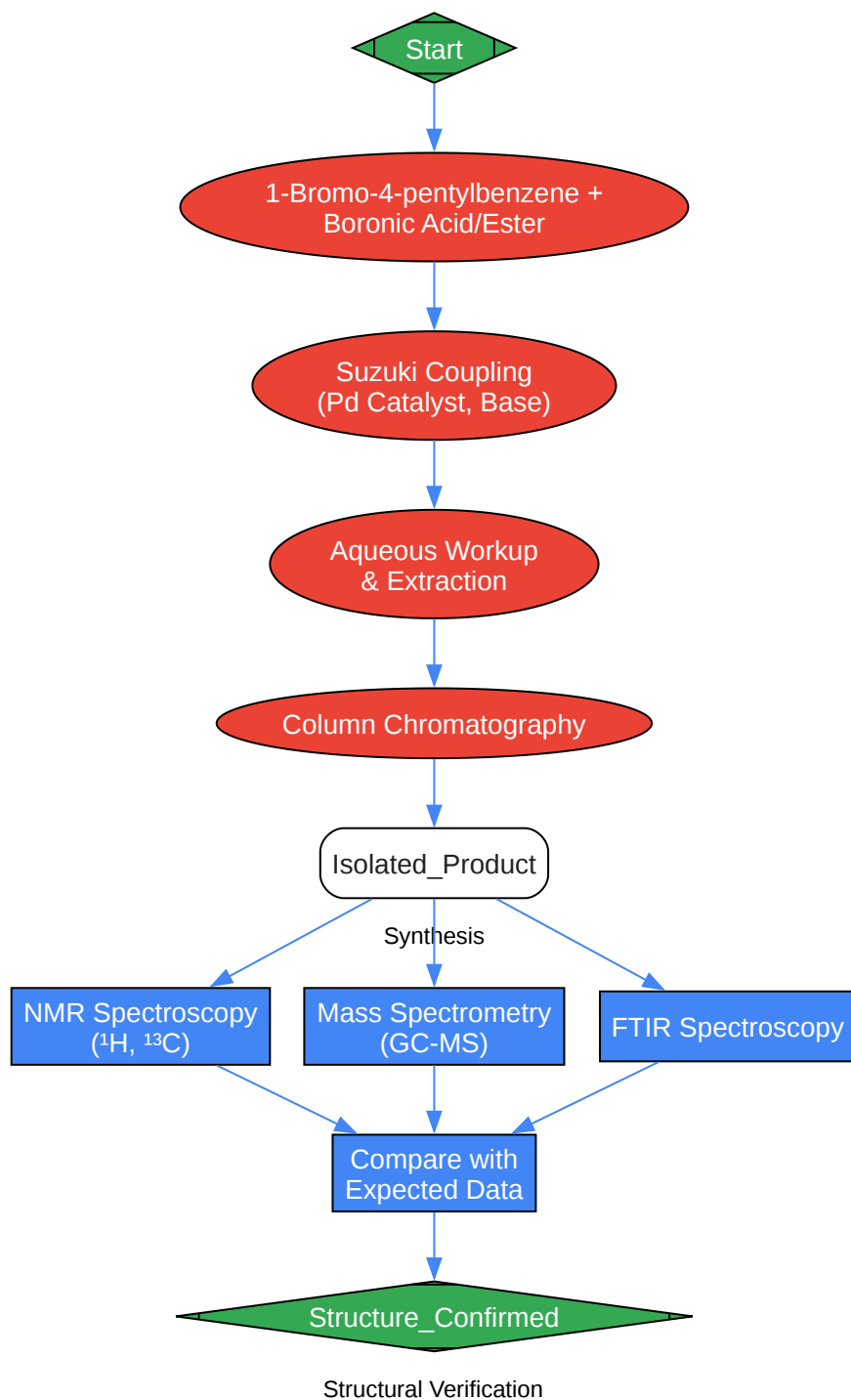


Figure 1. General workflow for the synthesis and structural verification of 1-Bromo-4-pentylbenzene derivatives.

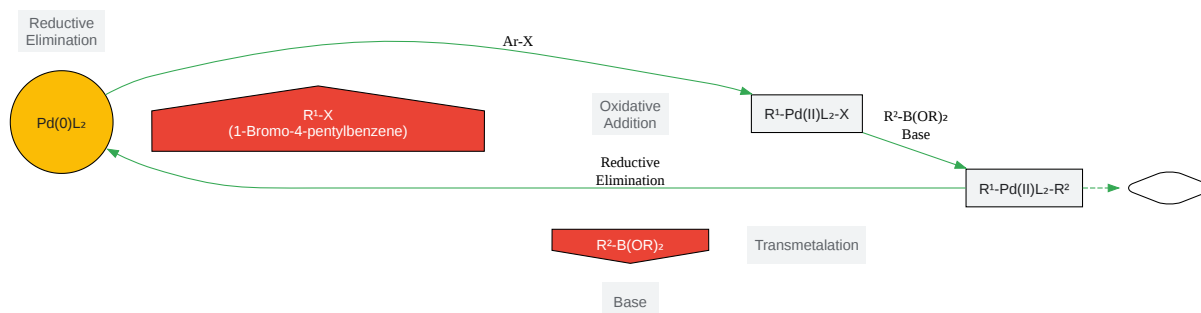


Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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